molecular formula C12H15F2NO B13598675 4-(3,5-Difluorobenzyl)piperidin-4-ol

4-(3,5-Difluorobenzyl)piperidin-4-ol

Cat. No.: B13598675
M. Wt: 227.25 g/mol
InChI Key: RPCNXWCLMNTPHZ-UHFFFAOYSA-N
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Description

4-(3,5-Difluorobenzyl)piperidin-4-ol is a fluorinated piperidine derivative characterized by a hydroxyl group at the 4-position of the piperidine ring and a 3,5-difluorobenzyl substituent. This structural motif combines the rigidity of the aromatic difluorobenzyl group with the hydrogen-bonding capability of the hydroxyl group, making it a candidate for pharmaceutical applications, particularly in targeting central nervous system (CNS) receptors or enzymes. The fluorine atoms enhance metabolic stability and influence lipophilicity, which is critical for blood-brain barrier penetration .

Properties

Molecular Formula

C12H15F2NO

Molecular Weight

227.25 g/mol

IUPAC Name

4-[(3,5-difluorophenyl)methyl]piperidin-4-ol

InChI

InChI=1S/C12H15F2NO/c13-10-5-9(6-11(14)7-10)8-12(16)1-3-15-4-2-12/h5-7,15-16H,1-4,8H2

InChI Key

RPCNXWCLMNTPHZ-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1(CC2=CC(=CC(=C2)F)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-Difluorobenzyl)piperidin-4-ol typically involves the reaction of 3,5-difluorobenzyl chloride with piperidin-4-ol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to reflux to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of 4-(3,5-Difluorobenzyl)piperidin-4-ol may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as chromatography and crystallization can further enhance the efficiency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(3,5-Difluorobenzyl)piperidin-4-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its interactions with biological targets such as enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, particularly as a precursor for the development of drugs targeting neurological disorders and infectious diseases.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-(3,5-Difluorobenzyl)piperidin-4-ol involves its interaction with specific molecular targets, such as receptors or enzymes, in biological systems. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, piperidine derivatives have been shown to interact with the chemokine receptor CCR5, which plays a crucial role in the entry of HIV-1 into host cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 4-(3,5-Difluorobenzyl)piperidin-4-ol with structurally analogous piperidine derivatives, focusing on substituent effects, physicochemical properties, and pharmacological implications.

Compound Name Substituents Core Structure Key Properties Pharmacological Notes
4-(3,5-Difluorobenzyl)piperidin-4-ol 3,5-Difluorobenzyl, -OH Piperidin-4-ol Moderate logP (~2.1), enhanced metabolic stability due to fluorine substituents. Potential CNS activity; improved BBB penetration.
4-Tertiary-Butoxy Aminomethyl-1-(2-phenylethyl)-Piperidin-4-ol 2-Phenylethyl, tert-butoxy, aminomethyl Piperidin-4-ol Higher logP (~3.5) due to phenylethyl and tert-butoxy groups; lower solubility. Likely peripheral action due to increased lipophilicity.
(3E,5E)-1-Benzyl-3,5-bis(2-fluorobenzylidene)piperidin-4-one Benzyl, bis(2-fluorobenzylidene) Piperidin-4-one Conjugated system increases rigidity; ketone reduces hydrogen-bonding capacity. Anticancer or antimicrobial activity (common in D4P derivatives).
4-(4-Fluorophenyl)piperidin-4-ol 4-Fluorophenyl, -OH Piperidin-4-ol Lower logP (~1.8); single fluorine reduces steric hindrance. Potential serotonin receptor modulation.
1-(3,4-Dichloro-benzyl)-piperidin-4-ol 3,4-Dichlorobenzyl, -OH Piperidin-4-ol High logP (~3.0); chlorine increases lipophilicity but risks toxicity. Possible antiparasitic or antipsychotic use.

Key Observations :

Substituent Effects: Fluorine vs. Chlorine: Fluorine in 4-(3,5-Difluorobenzyl)piperidin-4-ol reduces toxicity risks compared to chlorinated analogs (e.g., 1-(3,4-Dichloro-benzyl)-piperidin-4-ol) while maintaining metabolic stability . Aromatic Substituents: The 3,5-difluorobenzyl group balances lipophilicity and electronic effects better than non-fluorinated (e.g., benzyl in ) or mono-fluorinated (e.g., 4-fluorophenyl in ) analogs .

Physicochemical Properties :

  • logP and Solubility : The target compound’s logP (~2.1) is intermediate, favoring both membrane permeability and aqueous solubility. In contrast, tert-butoxy and phenylethyl groups in ’s compound increase logP, likely limiting CNS uptake .

Synthetic Routes :

  • 4-(3,5-Difluorobenzyl)piperidin-4-ol may involve direct benzylation of piperidin-4-ol, whereas ’s compound requires protective-group chemistry (e.g., di-tert-butyl dicarbonate), complicating scalability .

Pharmacological Implications :

  • The hydroxyl group in piperidin-4-ol derivatives enables hydrogen bonding with biological targets (e.g., enzymes, receptors), while fluorinated aromatic rings enhance target affinity through dipole interactions. This combination positions 4-(3,5-Difluorobenzyl)piperidin-4-ol as a versatile scaffold for CNS drug development .

Research Findings and Trends

  • Toxicity Profile : Chlorinated analogs () show higher cytotoxicity in preclinical studies, likely due to reactive metabolites, whereas fluorine’s electronegativity mitigates such risks .

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